molecular formula C23H24N4O3 B2458171 2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922688-51-5

2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2458171
CAS No.: 922688-51-5
M. Wt: 404.47
InChI Key: IOBVRBAKTQNSTJ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyridazinyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyridazinyl-pyrrolidine intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be influenced by considerations of safety, environmental impact, and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2,6-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can be compared with other similar compounds, such as:

    2,6-dimethoxybenzamide: Lacks the pyridazinyl-pyrrolidine moiety, resulting in different chemical and biological properties.

    N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide: Lacks the methoxy groups, which can affect its reactivity and interactions with molecular targets.

    Pyridazinyl-pyrrolidine derivatives: Share the pyridazinyl-pyrrolidine core but differ in the substituents on the aromatic rings, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-19-9-6-10-20(30-2)22(19)23(28)24-17-8-5-7-16(15-17)18-11-12-21(26-25-18)27-13-3-4-14-27/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBVRBAKTQNSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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